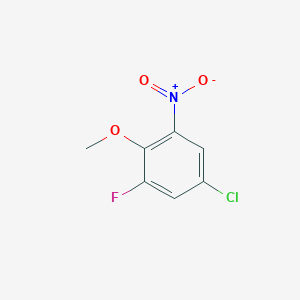

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPIOMSLJVHTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

This in-depth technical guide provides a detailed exploration of a proposed synthetic pathway for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, a highly substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. As a key building block, its unique arrangement of electron-withdrawing and electron-donating groups makes it a valuable intermediate for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the proposed synthetic strategy.

Introduction: Strategic Importance of Polysubstituted Nitrobenzenes

Polysubstituted nitrobenzene derivatives are foundational in the development of a wide array of functional molecules. The nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile functional handle for further chemical transformations, most notably its reduction to an aniline. The presence of fluoro, chloro, and methoxy groups on the benzene ring further modulates the compound's reactivity and provides specific steric and electronic properties that can be crucial for biological activity in drug discovery or for tuning the performance of advanced materials.[1] The target molecule, this compound, is of particular interest due to its potential as a precursor for novel therapeutic agents and specialized chemicals.

Proposed Retrosynthetic Analysis and Synthesis Pathway

Due to the absence of a directly published synthesis for this compound, this guide proposes a logical and efficient pathway based on established principles of organic chemistry and analogous transformations reported in the literature. The proposed synthesis is designed to control the regiochemistry of the substitutions by carefully considering the directing effects of the functional groups present on the aromatic ring at each stage.

Our retrosynthetic analysis suggests that the final nitro group should be introduced late in the sequence due to its strong deactivating and meta-directing nature. The key challenge is the regioselective introduction of the chloro and nitro groups onto a 2-fluoro-6-methoxyaniline or a related precursor.

A plausible forward synthesis commences with the commercially available and relatively inexpensive starting material, 2-fluoroanisole . The pathway proceeds through a three-step sequence involving nitration, chlorination, and a final nitration.

Sources

"5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Abstract

This compound (CAS No. 98404-03-6) is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The specific arrangement of its five substituents—a chloro, a fluoro, a methoxy, and a nitro group—on the benzene ring creates a unique electronic and steric environment. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the structural elucidation, synthesis, and characterization of this molecule. By leveraging established principles of organic chemistry and drawing parallels from analogous structures, we present a deductive analysis of its spectroscopic signatures, a plausible synthetic pathway, and critical handling protocols. This document serves as a foundational resource for scientists looking to incorporate this and similar complex nitroaromatics into their research and development pipelines.

Introduction: The Significance of Polysubstituted Nitrobenzenes

Polysubstituted nitrobenzene derivatives are a cornerstone of modern synthetic chemistry. The nitro group, a powerful electron-withdrawing substituent, profoundly influences the reactivity of the aromatic ring, making these compounds valuable intermediates.[1][2] In medicinal chemistry, the nitroaromatic scaffold is present in a variety of therapeutic agents, recognized for a wide spectrum of biological activities including antibacterial, antineoplastic, and antiparasitic effects.[3][4][5]

The subject of this guide, this compound, is a prime example of this class. Its molecular architecture is distinguished by:

-

Electron-Withdrawing Groups: The nitro, chloro, and fluoro groups render the aromatic ring electron-deficient, which is a key feature for directing certain synthetic transformations.[1]

-

An Electron-Donating Group: The methoxy group (-OCH₃) acts as an electron-donating group, modulating the electronic properties of the ring.

-

Steric and Electronic Asymmetry: The unique substitution pattern provides distinct reactive sites, enabling high regioselectivity in subsequent synthetic modifications.

Understanding the precise molecular structure is paramount for predicting reactivity, designing rational synthetic routes, and interpreting biological activity. This guide provides the technical foundation for achieving that understanding.

Physicochemical and Structural Properties

The fundamental identity of this compound is established by its chemical formula and molecular weight. These core properties are the starting point for all further analytical characterization.

| Property | Value | Source |

| CAS Number | 98404-03-6 | [6] |

| Molecular Formula | C₇H₅ClFNO₃ | [6] |

| Molecular Weight | 205.57 g/mol | [6] |

| Synonyms | Benzene, 5-chloro-1-fluoro-2-methoxy-3-nitro- | [6] |

Molecular Structure Diagram

The spatial arrangement of the substituents on the benzene ring defines the compound's identity and reactivity.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Regioselective Nitration

This protocol is a representative methodology. The expertise of the synthetic chemist lies in carefully controlling reaction parameters to maximize the yield of the desired product.

Causality Behind Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and highly effective reagent for generating the nitronium ion (NO₂⁺), the active electrophile for nitration.

-

Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent over-nitration (dinitration) and to control the regioselectivity. The directing effects of the methoxy, fluoro, and chloro groups are temperature-sensitive.

-

Quenching: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the reaction by diluting the strong acids and it often precipitates the solid organic product, facilitating its isolation.

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 2.0 eq). Cool the flask in an ice-salt bath to 0 °C.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve the starting material, 4-Chloro-2-fluoroanisole (1.0 eq), in a minimal amount of sulfuric acid and add it dropwise to the nitrating mixture. The internal temperature must be rigorously maintained between 0 and 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

-

Isolation: The precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Elucidation of the Molecular Structure

A combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

| Technique | Expected Result | Structural Confirmation |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak with a characteristic M/M+2 isotopic pattern of ~3:1. | Confirms the molecular weight (205.57 g/mol ) and the presence of one chlorine atom. [1] |

| Infrared (IR) Spectroscopy | Strong absorptions at ~1530 cm⁻¹ and ~1350 cm⁻¹.Bands at ~1250 cm⁻¹ and ~1050 cm⁻¹. | Confirms the presence of the nitro (NO₂) group.Confirms the C-O ether linkage of the methoxy group. [7] |

| ¹H NMR Spectroscopy | Two signals in the aromatic region (~7.0-8.0 ppm), likely appearing as doublets or singlet-like resonances. A sharp singlet at ~3.9-4.1 ppm. | Confirms the two protons on the aromatic ring.Confirms the three protons of the methoxy group. |

| ¹³C NMR Spectroscopy | Seven distinct signals: one for the methoxy carbon and six for the aromatic carbons. Carbon signals will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). | Confirms the total number of unique carbon atoms and the substitution pattern. C-F coupling is definitive evidence for the fluorine's position relative to each carbon. [1] |

| ¹⁹F NMR Spectroscopy | A single resonance in the expected region for an aryl fluoride. | Confirms the presence of a single, unique fluorine atom in the molecule. |

Safety and Handling

As a halogenated nitroaromatic compound, this compound must be handled with appropriate caution. Data from structurally related compounds indicate potential for toxicity and irritation. [8][9][10] Core Safety Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [11]Ensure that an eyewash station and safety shower are readily accessible. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield. [12] * A lab coat.

-

-

Handling: Avoid contact with skin and eyes. [8]Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [9]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment. [10]

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. Its value lies in the unique interplay of its five substituents, which provides a platform for developing more complex molecular architectures. This guide has provided a comprehensive technical overview, establishing a framework for its synthesis, structural verification, and safe handling. The proposed synthetic route and the detailed analysis of expected spectroscopic data offer a robust starting point for researchers. By applying this multi-faceted analytical approach, scientists can confidently confirm the structure of this compound, enabling its effective use as a key intermediate in the discovery and development of novel chemical entities.

References

-

Fisher Scientific. (2014). SAFETY DATA SHEET: 1-Fluoro-2-nitrobenzene.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

-

Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Chloro-5-fluoronitrobenzene.

-

ChemScene. (2026). Safety Data Sheet: 1-Chloro-2-fluoro-3-nitrobenzene.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-chloro-2-nitrobenzene.

-

ResearchGate. (n.d.). Nitro-substituted azobenzenes by Ali et al..

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.

-

Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.

-

González-Chávez, M. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

-

PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene.

-

Cas Number Lookup. (n.d.). This compound molecular information.

-

ChemicalBook. (n.d.). 5-chloro-2-fluoro-1-methoxy-3-nitrobenzene | 1881329-43-6.

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

-

PubChem. (n.d.). 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene.

-

ResearchGate. (2018). (PDF) Substituent effects of nitro group in cyclic compounds.

-

ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.

-

MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene.

-

ChemicalBook. (n.d.). 1-chloro-5-fluoro-2,4-dinitrobenzene(327-91-3) 1H NMR.

-

PubChem. (n.d.). 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene.

-

Biosynth. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.

-

NIST. (n.d.). Benzene, 1-chloro-3-nitro-. NIST WebBook.

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.

-

Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

Sigma-Aldrich. (n.d.). 1-methoxy-2-chloro-5-nitrobenzene.

-

Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.

-

ChemScene. (n.d.). 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. molecularinfo.com [molecularinfo.com]

- 7. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemscene.com [chemscene.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. While experimental spectral data for this specific compound is not widely available in the public domain, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic analysis and drawing comparisons with structurally analogous compounds, we will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines detailed, field-proven methodologies for acquiring and interpreting this data, ensuring scientific integrity and providing a robust framework for the analysis of this and similar polysubstituted nitroaromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a poly-substituted aromatic compound featuring a unique arrangement of electron-withdrawing and electron-donating groups. The interplay between the nitro group, halogens (chloro and fluoro), and the methoxy group on the benzene ring creates a distinct electronic and steric environment. This makes it a potentially valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals. Accurate structural elucidation through spectroscopic methods is paramount for its use in further synthetic applications. This guide will provide the foundational knowledge for such characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, and one signal in the aliphatic region for the methoxy group protons.

Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent is crucial in NMR to avoid large solvent signals that would obscure the analyte's signals.[1][2] Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing because it is chemically inert and its signal appears at 0 ppm, away from most other organic signals.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.5 - 7.8 | Doublet of doublets (dd) | ~ 2-3 (⁴J H-F), ~ 0.5-1 (⁴J H-H) | H-6 |

| ~ 7.2 - 7.5 | Doublet of doublets (dd) | ~ 4-5 (³J H-F), ~ 0.5-1 (⁴J H-H) | H-4 |

| ~ 3.9 - 4.1 | Singlet (s) | N/A | -OCH₃ |

Interpretation of Predicted ¹H NMR Spectrum: The electron-withdrawing nature of the nitro, chloro, and fluoro groups is expected to deshield the aromatic protons, causing them to appear at relatively high chemical shifts. The proton at the H-6 position is anticipated to be the most deshielded due to its para relationship to the strongly electron-withdrawing nitro group and ortho to the chloro group. The proton at the H-4 position will also be deshielded, but likely to a lesser extent. The methoxy protons will appear as a singlet in the typical range for such groups. The coupling of the aromatic protons to the fluorine atom will result in doublet of doublets splitting patterns.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 | C-F |

| ~ 148 - 152 | C-NO₂ |

| ~ 145 - 150 | C-OCH₃ |

| ~ 130 - 135 | C-Cl |

| ~ 125 - 130 | C-4 |

| ~ 120 - 125 | C-6 |

| ~ 55 - 65 | -OCH₃ |

Interpretation of Predicted ¹³C NMR Spectrum: The carbon atoms directly attached to the electronegative substituents (F, NO₂, OCH₃, Cl) will be significantly deshielded and appear at higher chemical shifts. The carbon bonded to fluorine will also exhibit a large one-bond coupling constant (¹J C-F). The remaining two aromatic carbons will appear at lower chemical shifts. The methoxy carbon will be observed in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR).[2]

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.[5]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

-

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions corresponding to the nitro, aromatic, and ether functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1550-1475 | Strong | Asymmetric N-O stretching of the nitro group |

| ~ 1360-1290 | Strong | Symmetric N-O stretching of the nitro group |

| ~ 3100-3000 | Weak to Medium | Aromatic C-H stretching |

| ~ 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| ~ 1250-1000 | Strong | C-O stretching of the methoxy group |

| ~ 1100-1000 | Strong | C-F stretching |

| ~ 800-600 | Strong | C-Cl stretching |

Interpretation of Predicted IR Spectrum: The most characteristic peaks will be the two strong absorptions for the nitro group's N-O stretching vibrations.[6] The presence of aromatic C-H and C=C stretching bands will confirm the benzene ring. A strong band in the 1250-1000 cm⁻¹ region will indicate the C-O stretch of the methoxy group. The C-F and C-Cl stretching vibrations will also be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

The molecular ion peak (M⁺) in the mass spectrum will be a key identifier. Due to the presence of chlorine, this peak will exhibit a characteristic isotopic pattern.

Molecular Weight and Isotopic Pattern: The molecular formula is C₇H₅ClFNO₃, with a monoisotopic mass of approximately 204.99 g/mol . The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

| ~ 205/207 | [M]⁺ (Molecular ion) |

| ~ 185/187 | [M - HF]⁺ |

| ~ 175/177 | [M - NO]⁺ |

| ~ 159/161 | [M - NO₂]⁺ |

| ~ 130/132 | [M - NO₂ - CHO]⁺ |

Interpretation of Predicted Mass Spectrum: The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group as NO₂ or NO.[7] Other likely fragmentations include the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. The presence of chlorine will be evident in the isotopic patterns of the fragment ions.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions to generate the mass spectrum.

-

Logical Relationship of Spectroscopic Data:

Caption: Interrelation of different spectroscopic techniques for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a clear roadmap for its unequivocal structural characterization. The combination of ¹H and ¹³C NMR, IR, and MS techniques offers complementary information that, when pieced together, confirms the molecular structure with a high degree of confidence. The methodologies outlined herein represent standard, robust practices in the field of analytical chemistry, ensuring reliable and reproducible results. This guide serves as a valuable resource for any researcher or scientist working with this, or structurally related, complex organic molecules.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

-

Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. J-Stage. Available at: [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

-

NMR in Lab- Solvent Impurities. Chemistry LibreTexts. Available at: [Link]

-

NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available at: [Link]

-

IR: nitro groups. University of Calgary. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

Video: Chemical Shift: Internal References and Solvent Effects. JoVE. Available at: [Link]

-

Interpreting IR Scans Exp 11 Reduction of a Nitro Group. YouTube. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

-

NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

-

NMR Spectroscopy. Michigan State University Chemistry. Available at: [Link]

-

Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

-

How to use IR spectroscopy to check for Nitro group reduction?. ResearchGate. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its prospective applications, particularly in the realm of medicinal chemistry and drug discovery.

Core Chemical Identity and Identifiers

This compound is a poly-substituted benzene derivative. The unique arrangement of its functional groups—a chloro, a fluoro, a methoxy, and a nitro group—on the aromatic ring imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[1][2]

| Identifier | Value |

| CAS Number | 98404-03-6 |

| Molecular Formula | C₇H₅ClFNO₃ |

| Molecular Weight | 205.57 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzene, 5-chloro-1-fluoro-2-methoxy-3-nitro- |

Physicochemical Properties

While experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on the contributions of its constituent functional groups and data from structurally analogous compounds.

| Property | Predicted Value/Information | Justification |

| Appearance | Pale yellow to yellow crystalline solid or oil | Typical appearance for nitroaromatic compounds. |

| Boiling Point | > 200 °C | Halogenated nitrobenzenes generally have high boiling points. |

| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) | The hydrophobic nature of the substituted benzene ring dominates. |

| Stability | Stable under standard laboratory conditions. | Nitroaromatic compounds are generally stable but can be reactive under reducing or strongly basic conditions. |

Synthesis and Mechanistic Insights

The most plausible and strategically sound method for the synthesis of this compound is through the electrophilic nitration of a suitable precursor, 3-chloro-5-fluoroanisole. The introduction of the nitro group at a later stage of the synthesis is generally preferred for polysubstituted benzenes, as the nitro group is a strong deactivating group for electrophilic aromatic substitution, which would complicate subsequent halogenation or other functionalization steps.[1]

Proposed Synthetic Workflow

Sources

"5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" starting materials for synthesis

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound with potential applications as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of its substituents—chloro, fluoro, methoxy, and nitro groups—offers multiple reaction sites for further chemical modification. This technical guide provides a comprehensive overview of plausible synthetic strategies for the preparation of this compound, drawing upon established methodologies for the synthesis of related polysubstituted nitrobenzenes. This document is intended to serve as a practical resource for researchers and process chemists, offering detailed experimental protocols, a comparative analysis of potential synthetic routes, and a strong foundation in the underlying chemical principles.

Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes

Polysubstituted nitroaromatic compounds are fundamental intermediates in organic synthesis. The nitro group, a strong electron-withdrawing group, not only deactivates the aromatic ring towards electrophilic substitution but also serves as a versatile functional handle. It can be readily reduced to an amino group, which is a cornerstone for the construction of a vast array of heterocyclic compounds and is a common feature in many biologically active molecules. The presence of halogen and methoxy substituents further enhances the synthetic utility of the target molecule, allowing for diverse cross-coupling reactions and nucleophilic aromatic substitutions.

This guide explores logical and efficient synthetic pathways to this compound, starting from commercially available precursors. The proposed routes are designed to be robust and scalable, with a focus on regioselectivity and overall yield.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule suggests several potential disconnection points. The order in which the substituents are introduced is critical to achieving the desired substitution pattern due to the directing effects of the functional groups.

Caption: Retrosynthetic analysis of this compound.

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene: A Versatile Scaffold for Future Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The subject of this guide, 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, represents a synthetically accessible yet underexplored chemical entity. This document serves as a forward-looking technical guide, built upon established principles of organic chemistry and extensive data from structurally analogous compounds. While direct literature for this specific molecule is sparse, its unique substitution pattern presents a compelling platform for innovation. The protocols and applications described herein are predictive, designed to empower researchers to unlock the potential of this versatile building block.

Introduction: The Strategic Value of Polysubstituted Nitroaromatics

Nitroaromatic compounds are foundational pillars in the landscape of chemical synthesis, serving as critical intermediates in industries ranging from pharmaceuticals to advanced materials.[1] Their utility stems from the versatile reactivity of the nitro group, which can act as a powerful electron-withdrawing group to influence the reactivity of the aromatic ring and can be readily transformed into other valuable functional groups, most notably the amino group.[1]

The molecule this compound is of particular interest due to its dense and strategically placed functionalization. The presence of a nitro group and two different halogen atoms (chloro and fluoro) renders the aromatic ring highly electron-deficient, priming it for specific chemical transformations.[2] The methoxy group adds an element of electronic and steric differentiation. This guide will explore the inferred chemical properties, propose a viable synthetic pathway, and detail the significant potential research applications of this compound as a versatile scaffold in medicinal chemistry and heterocyclic synthesis.

Predicted Physicochemical Properties and Reactivity Profile

A thorough understanding of a molecule's properties and inherent reactivity is paramount before embarking on any synthetic campaign. The following properties for this compound are predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₇H₄ClFNO₃ |

| Molecular Weight | 204.56 g/mol |

| IUPAC Name | This compound |

| Appearance | Likely a pale yellow solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Acetone) |

Core Reactivity Insights:

-

Nucleophilic Aromatic Substitution (SNAr): The confluence of three electron-withdrawing groups (nitro, chloro, fluoro) significantly lowers the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. This is the most prominent and synthetically valuable characteristic of this molecule.[3] The substitution will occur at the positions activated by the nitro group (ortho and para). In this case, both the fluorine at C1 and the chlorine at C5 are activated. Generally, fluoride is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.[3] Therefore, the position para to the nitro group (C1, bearing the fluorine) is the most probable site for initial nucleophilic substitution.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, or using reducing agents like tin(II) chloride or sodium dithionite).[1] This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, unlocking a vast array of subsequent chemical modifications. The resulting aniline derivative is a key intermediate for building more complex structures.

-

Directing Effects: The methoxy group is an ortho-, para-director for electrophilic aromatic substitution, while the nitro and halogen groups are deactivating meta-directors.[4] This inherent electronic bias is crucial for planning the synthesis of the title compound.

Plausible Synthetic Route

A logical and efficient synthesis of this compound would likely start from a less complex, commercially available precursor, introducing the functional groups in a strategic sequence that respects their directing effects. A plausible route could begin with 4-chloro-3-fluoroanisole.

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Synthetic Protocol Consideration: The nitration of 4-chloro-3-fluoroanisole would be directed by the activating methoxy group to the positions ortho and para to it. The position ortho to the methoxy group and meta to both halogens (C2) is sterically hindered. The other ortho position (C6) is a possibility. The position para to the methoxy group (C1) is already occupied by fluorine. Therefore, nitration is most likely to occur at the remaining ortho position, C2, or the position meta to the methoxy group, C3. Given the combined directing effects, careful control of reaction conditions would be necessary to achieve the desired 3-nitro isomer regioselectively.[4]

Potential Research Applications: A Gateway to Novel Molecules

The true value of this compound lies in its potential as a versatile building block for creating diverse molecular architectures with significant applications, particularly in drug discovery.

Scaffold for Medicinal Chemistry Libraries

The compound is an ideal starting point for the synthesis of compound libraries for high-throughput screening. Its multiple reactive sites allow for the systematic introduction of a wide variety of chemical groups, enabling the exploration of a vast chemical space.

Caption: Drug discovery workflow starting from the title compound.

Nitroaromatic compounds themselves have a history of use as antimicrobial and antiparasitic agents.[5][6] Furthermore, the aniline derivatives obtained after nitro reduction are key precursors for a multitude of pharmacologically active classes, including kinase inhibitors, GPCR modulators, and anti-infective agents.[1][7]

Synthesis of Fused Heterocyclic Systems

Heterocyclic chemistry is a cornerstone of modern drug discovery.[8] The strategic placement of functional groups in our title compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. A common and powerful strategy involves:

-

Nitro Reduction: Conversion of the nitro group to an amine.

-

SNAr Reaction: Introduction of a nucleophile at the C1 or C5 position that contains a second reactive group.

-

Intramolecular Cyclization: Reaction between the newly formed aniline and the group introduced via SNAr to form a new ring.

This strategy could be employed to synthesize scaffolds such as substituted benzimidazoles, quinoxalines, or phenothiazines, which are prevalent in many approved drugs.

Sources

- 1. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. svedbergopen.com [svedbergopen.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Risks

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene (CAS No. 98404-03-6) is a substituted nitroaromatic compound, a class of molecules pivotal in synthetic chemistry, particularly in the development of pharmaceutical intermediates.[1] Its molecular structure, featuring a nitro group, a chlorine atom, a fluorine atom, and a methoxy group on a benzene ring, suggests a high degree of reactivity and specific biological activity, making it a valuable building block.[1][2] However, these same characteristics necessitate a rigorous and informed approach to its handling to mitigate potential risks.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide has been constructed by synthesizing data from structurally analogous compounds, including various chloro-, fluoro-, methoxy-, and nitro-substituted benzenes.[3][4][5] The principles of chemical safety dictate that in the absence of specific data, a compound should be handled with the assumption that it carries hazards similar to or greater than its closest structural relatives. The nitrobenzene moiety, in particular, is associated with significant toxicity, including methemoglobinemia, and is readily absorbed through the skin.[6][7] Therefore, a cautious and well-documented safety protocol is not just recommended but essential.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from related chemical entities.

Hazard Identification and Classification: A Composite Profile

Based on the GHS classifications of analogous compounds, this compound should be treated as a hazardous substance.[3][4][5] The following table summarizes the anticipated hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[4][5] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin[4][5] |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |

Signal Word: Danger or Warning [3][4]

Anticipated Hazard Pictograms:

Exposure Controls and Personal Protection: A Multi-Layered Defense

Effective risk management hinges on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[8][9]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[4][8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[4][8] | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or neoprene gloves. Check for breakthrough times.[8][10] | Provides a barrier against skin contact. Given the high dermal toxicity of nitroaromatics, double gloving is recommended. |

| Skin and Body Protection | A full-length laboratory coat, closed-toed shoes, and long pants.[5][8] | Prevents accidental skin contact. |

| Respiratory Protection | Generally not required when working in a functional chemical fume hood. In case of ventilation failure or spill, a full-face respirator with organic vapor cartridges is necessary.[8][10] | Protects against inhalation of harmful vapors. |

Safe Handling and Storage: Procedural Discipline

Adherence to strict protocols during handling and storage is paramount to ensuring a safe research environment.

Handling Procedures

-

Avoid Contact: Avoid all contact with the skin, eyes, and clothing.[3][4]

-

Avoid Inhalation: Do not breathe dust or vapors.[4]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[4][8]

-

Transport: When transporting the chemical, use a secondary container.

-

Weighing: Weigh the solid in a fume hood. If a balance is located outside the hood, use a sealed container for transfer.

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

-

Designated Area: Store in a locked cabinet or a designated area for toxic chemicals.[4][8]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a designated, labeled, and sealed container.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of down the drain.[8]

Conclusion: A Commitment to a Culture of Safety

This compound is a compound with significant potential in chemical synthesis. Realizing this potential safely requires a deep understanding of its inherent hazards and a steadfast commitment to rigorous safety protocols. By integrating the principles and procedures outlined in this guide into all laboratory operations, researchers can effectively mitigate risks, ensuring a safe and productive scientific environment. This proactive approach to safety is not merely a procedural requirement but a core tenet of responsible scientific practice.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

-

Hazardous Chemical Information System (HCIS). (n.d.). Exposure Standard Documentation. Retrieved from [Link]

-

New Jersey Department of Health. (2004). HAZARD SUMMARY. Retrieved from [Link]

-

GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

-

Wikisource. (2005). Nitroaromatic Compounds. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

-

Studylib. (n.d.). Nitrobenzene SOP: Safety & Handling Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

Cas Number Lookup. (n.d.). This compound molecular information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluoro-5-nitrobenzene. Retrieved from [Link]

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.at [fishersci.at]

- 6. nj.gov [nj.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. studylib.net [studylib.net]

- 11. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroaromatic compounds are foundational scaffolds in medicinal chemistry, materials science, and organic synthesis. Their utility is largely dictated by the complex interplay of electronic and steric effects imparted by their substituent groups. This guide provides a comprehensive theoretical examination of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene (CAS No: 98404-03-6), a polysubstituted benzene derivative.[1] We delve into the core quantum mechanical principles and computational workflows necessary to elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), this document serves as a practical blueprint for researchers seeking to predict molecular behavior, rationalize experimental observations, and guide the rational design of novel chemical entities.

Introduction: The Rationale for a Computational Approach

This compound presents a fascinating case study in molecular design. The benzene ring is decorated with a diverse array of functional groups, each contributing distinct electronic characteristics: two electron-withdrawing halogens (Cl, F), a strong electron-withdrawing nitro group (-NO₂), and an electron-donating methoxy group (-OCH₃). This substitution pattern creates a unique electronic landscape that governs the molecule's reactivity, intermolecular interactions, and potential biological activity.

While empirical studies are indispensable, a purely experimental approach can be resource-intensive and may not fully reveal the underlying mechanistic details. Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful, predictive lens to explore molecular properties at the atomic level.[2] By solving approximations of the Schrödinger equation, we can model a molecule's behavior and derive a wealth of information that is often difficult or impossible to obtain through experimentation alone. This guide focuses on Density Functional Theory (DFT), a robust method that provides a favorable balance of computational accuracy and efficiency for systems of this nature.[2]

Foundational Concepts: The DFT Toolkit

At the heart of modern computational chemistry are a set of tools and theories that allow us to translate molecular structure into predictable properties. For a molecule like this compound, a successful theoretical study hinges on the judicious selection of these tools.

The Choice of Functional: Approximating Electron Correlation

DFT calculations rely on a "functional" to approximate the complex exchange-correlation energy—the quantum mechanical interactions between electrons. The choice of functional is paramount for accuracy. For halogenated aromatic systems, where non-covalent interactions and electron correlation are significant, specific functionals have demonstrated superior performance.

-

Hybrid Functionals (e.g., B3LYP): These are often excellent general-purpose functionals and serve as a reliable starting point.

-

Range-Separated and Dispersion-Corrected Functionals (e.g., ωB97X-D, M06-2X): For molecules with multiple halogens, the inclusion of dispersion correction is highly recommended to accurately model weak intramolecular and intermolecular interactions.[3][4] Studies have shown that functionals like M06-2X and ωB97X perform well for halogen bond descriptions.[3][4]

The Basis Set: The Language of Molecular Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the "resolution" of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a scalable approach. The addition of polarization functions (d, p) and diffuse functions (+) is crucial for accurately describing the electron clouds of electronegative atoms like chlorine, fluorine, oxygen, and nitrogen.[5][6] For this molecule, a triple-zeta basis set like 6-311++G(d,p) is recommended for reliable final calculations.[6][7]

-

Correlation-Consistent Basis Sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are considered a high-accuracy standard, particularly for post-Hartree-Fock calculations.[5]

The selection of a functional and basis set is not arbitrary; it is a critical experimental parameter that should be chosen based on the properties of interest and validated against benchmarks where possible.[8][9]

Core Computational Workflow and Predicted Properties

The theoretical characterization of a molecule follows a logical, multi-step workflow. Each step builds upon the last, providing progressively deeper insights into the molecule's nature.

Molecular Structure and Geometry Optimization

The first and most fundamental step is to determine the molecule's most stable three-dimensional structure. This is not merely an exercise in visualization; the precise bond lengths and angles are prerequisites for all subsequent calculations.

Experimental Protocol: Geometry Optimization

-

Structure Input: Build an initial 3D structure of this compound using molecular modeling software.

-

Computational Setup: Select a reliable level of theory. A robust choice is the B3LYP functional with the 6-311+G(d,p) basis set .

-

Execution: Perform a geometry optimization calculation using a quantum chemistry software package like Gaussian, Q-Chem, or the open-source GAMESS.[10][11][12][13]

-

Validation: Confirm that the optimization has converged to a true energy minimum by performing a subsequent frequency calculation. A true minimum will have zero imaginary frequencies.

Predicted Structural Insights: The optimized geometry will reveal subtle but important structural features. The steric bulk and electronic repulsion between the adjacent methoxy and nitro groups, as well as the chlorine atom, will likely lead to out-of-plane torsions. The bond lengths within the benzene ring will deviate from the uniform 1.39 Å of unsubstituted benzene, reflecting the electronic push-pull effects of the substituents.[14]

| Property | Predicted Value (Approx.) | Causality |

| C-NO₂ Bond Length | ~1.48 Å | Strong electron-withdrawing nature of the nitro group. |

| C-OCH₃ Bond Length | ~1.36 Å | Partial double bond character due to resonance donation from oxygen. |

| Ring C-C Bonds | 1.38 - 1.41 Å | Distortion from perfect hexagonal symmetry due to substituent effects. |

| Dihedral Angles | Non-zero | Steric hindrance between bulky ortho/meta substituents will likely force groups out of the ring plane. |

| Table 1: Predicted geometric parameters for this compound based on typical DFT calculations. |

Vibrational Analysis: The Theoretical Infrared Spectrum

Frequency calculations serve two purposes: they confirm the optimized structure is a stable minimum and they predict the molecule's vibrational spectrum (IR and Raman). This allows for a direct comparison between theoretical results and experimental data, providing a powerful validation of the chosen computational method.[2]

Predicted Spectroscopic Insights: The calculated vibrational frequencies correspond to specific atomic motions. For this molecule, characteristic peaks are expected for:

-

NO₂ Asymmetric & Symmetric Stretch: Strong absorptions typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band typically in the 1250-1050 cm⁻¹ region.

-

C-Cl and C-F Stretch: Bands in the fingerprint region, generally below 1200 cm⁻¹.

Frontier Molecular Orbitals and Reactivity

The electronic character of a molecule is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of chemical reactivity and kinetic stability. A smaller gap implies the molecule is more polarizable and more reactive.[7][15]

For this compound, the strong electron-withdrawing nitro group and halogens are expected to significantly lower the LUMO energy, making the molecule a potent electrophile. The electron density of the HOMO is likely to be distributed across the aromatic ring and the methoxy group's oxygen atom.

| Parameter | Predicted Value | Significance |

| E_HOMO | ~ -7.5 to -8.5 eV | Indicates ionization potential; a lower value means easier electron donation. |

| E_LUMO | ~ -3.0 to -4.0 eV | Indicates electron affinity; a more negative value means easier electron acceptance. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | A moderate gap suggests reasonable stability but susceptibility to nucleophilic aromatic substitution.[15] |

| Table 2: Typical predicted electronic properties from DFT calculations. |

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive, visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[16]

-

Red Regions (Negative Potential): Electron-rich areas, susceptible to attack by electrophiles. These are expected around the oxygen atoms of the nitro and methoxy groups.

-

Blue Regions (Positive Potential): Electron-deficient areas, susceptible to attack by nucleophiles. These are anticipated on the aromatic ring, particularly near the electron-withdrawing groups.

-

Green/Yellow Regions: Areas of neutral potential.

The MEP map for this molecule would clearly illustrate the electron-poor nature of the aromatic ring, highlighting its potential for undergoing nucleophilic aromatic substitution reactions—a key consideration in drug development and synthesis planning.

Conclusion and Outlook

This guide has outlined a robust computational framework for the theoretical investigation of this compound. By employing Density Functional Theory, researchers can move beyond simple structural representations to a quantitative and predictive understanding of molecular properties. The geometry optimization provides the foundational structure, vibrational analysis validates the model against spectroscopic data, and the analysis of frontier orbitals and electrostatic potential reveals deep insights into the molecule's electronic character and reactivity. These theoretical calculations are not a replacement for experimental work but rather a powerful synergistic tool, enabling more efficient hypothesis testing, rationalization of experimental outcomes, and the intelligent design of next-generation molecules for therapeutic and material applications.

References

-

GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Ames Laboratory. Retrieved January 20, 2026, from [Link]

-

List of quantum chemistry and solid-state physics software - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. (n.d.). Q-Chem. Retrieved January 20, 2026, from [Link]

-

Quantum Chemistry Toolbox from RDMChem - Maplesoft. (n.d.). Maplesoft. Retrieved January 20, 2026, from [Link]

-

Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | HULINKS. (n.d.). HULINKS Inc. Retrieved January 20, 2026, from [Link]

-

Genç, F., & Kandemirli, F. (2020). Quantum Chemical Calculations of Some Benzene Derivatives. Journal of Amasya University the Institute of Sciences and Technology, 1(2), 130-145. Retrieved from [Link]

-

Basis set and methods for organic molecules. (2024, January 19). ResearchGate. Retrieved January 20, 2026, from [Link]

-

This compound molecular information - Cas Number Lookup. (n.d.). Molecularinfo.com. Retrieved January 20, 2026, from [Link]

-

Comparison of DFT Basis Sets for Organic Dyes. (n.d.). ScholarWorks. Retrieved January 20, 2026, from [Link]

-

Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. (2017, August 4). TSI Journals. Retrieved January 20, 2026, from [Link]

-

Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

-

Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of computational chemistry, 35(5), 386–394. [Link]

-

In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022, December 1). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Basis set (chemistry) - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? (2021, October 2). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Halogen Bonds with Benzene: An Assessment of DFT Functionals. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. (2021, May 11). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

-

Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022, February 17). ChemRxiv. Retrieved January 20, 2026, from [Link]

-

Molecule Activity Analysis in Ground State of para-Halogenated Diphenyl Ethers Based on DFT Calculation. (n.d.). Atlantis Press. Retrieved January 20, 2026, from [Link]

-

The geometry of the phenyl ring in substituted benzene molecules. A molecular orbital approach. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

-

Quantum mechanical methods in computational chemistry. (n.d.). IDOSR JOURNALS. Retrieved January 20, 2026, from [Link]

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. idosr.org [idosr.org]

- 3. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 11. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 12. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 13. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Polysubstituted Nitroaromatics in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of highly functionalized aromatic scaffolds is paramount to achieving molecular complexity and diversity. Polysubstituted nitroaromatic compounds, such as 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, represent a class of exceptionally versatile intermediates. The unique arrangement of electron-withdrawing and donating groups, alongside multiple, distinct halogen substituents, imparts a rich and tunable reactivity. This allows for selective, sequential chemical transformations, making them invaluable building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2]

The presence of a nitro group, a potent electron-withdrawing entity, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[2] Concurrently, the fluorine and chlorine atoms serve as distinct leaving groups or handles for various cross-coupling reactions. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, opening avenues for a plethora of subsequent chemical modifications. This guide provides a comprehensive overview of the synthesis of this compound and its critical application as a precursor in the synthesis of the targeted oncology therapeutic, Encorafenib.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is essential for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 98404-03-6 | [3] |

| Molecular Formula | C₇H₅ClFNO₃ | [3] |

| Molecular Weight | 205.57 g/mol | [3] |

| Appearance | Pale yellow to yellow crystalline solid (predicted) | General knowledge |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, Acetone) | General knowledge |

Safety Precautions:

Halogenated nitroaromatic compounds should be handled with care, treating them as potentially toxic and irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[1]

Synthesis of this compound: A Protocol Grounded in Electrophilic Aromatic Substitution

The synthesis of this compound is most logically achieved via the regioselective nitration of a suitable precursor, 4-chloro-2-fluoro-1-methoxybenzene. The directing effects of the existing substituents on the benzene ring guide the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position.

Experimental Protocol: Nitration of 4-chloro-2-fluoro-1-methoxybenzene

This protocol is based on established methodologies for the nitration of substituted aromatic compounds.

Materials:

-

4-chloro-2-fluoro-1-methoxybenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloro-2-fluoro-1-methoxybenzene (1 equivalent). Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (2.0 equivalents) while maintaining the temperature below 10 °C.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-chloro-2-fluoro-1-methoxybenzene over 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application in Pharmaceutical Synthesis: A Key Intermediate for Encorafenib

This compound is a pivotal intermediate in the synthesis of Encorafenib (Braftovi®), an FDA-approved BRAF inhibitor for the treatment of certain types of melanoma and non-small cell lung cancer.[4][5][6] The journey from this intermediate to a key fragment of Encorafenib involves a two-step transformation: reduction of the nitro group to an amine, followed by methanesulfonylation.

Workflow for the Synthesis of the Encorafenib Precursor

Caption: Synthetic workflow from the title compound to a key Encorafenib intermediate.

Protocol 1: Reduction of the Nitro Group

Materials:

-

This compound

-

Ethanol or Acetic Acid

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Celite®

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in ethanol or acetic acid, add iron powder (3-5 equivalents).

-

Initiation: Heat the mixture to reflux and add a small amount of concentrated HCl to initiate the reaction.

-

Reaction Progression: Maintain the reaction at reflux and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.

-

Neutralization and Extraction: Neutralize the filtrate with a NaOH solution and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-Chloro-1-fluoro-2-methoxy-3-aniline.

Protocol 2: Methanesulfonylation of the Aniline

Materials:

-

5-Chloro-1-fluoro-2-methoxy-3-aniline

-

Pyridine or Triethylamine

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (CH₂Cl₂)

-

1M HCl solution

Procedure:

-

Reaction Setup: Dissolve 5-Chloro-1-fluoro-2-methoxy-3-aniline (1 equivalent) in dichloromethane and cool to 0 °C in an ice bath.

-

Base Addition: Add pyridine or triethylamine (1.5 equivalents).

-

Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonamide. The product can be further purified by recrystallization or column chromatography.

Conclusion

This compound stands as a testament to the utility of polysubstituted aromatic compounds in the synthesis of complex, high-value molecules. Its carefully orchestrated arrangement of functional groups allows for a logical and efficient synthetic pathway to key intermediates of modern pharmaceuticals like Encorafenib. The protocols outlined herein provide a robust framework for the synthesis and application of this important building block, underscoring the synergy between fundamental principles of organic chemistry and the demands of contemporary drug development.

References

-

Flick, A. C., Leverett, C. A., Ding, H. X., McInturff, E., Fink, S. J., Helal, C. J., ... & O'Donnell, C. J. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. ACS Omega, 5(33), 21064–21071. [Link]

-

MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-bromo-6-nitroaniline. Retrieved from [Link]

-

YouTube. (2021, September 6). Synthesis of Drugs: Encorafenib. [Link]

-